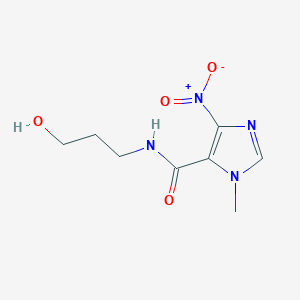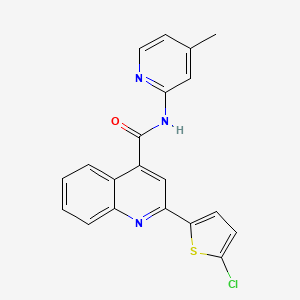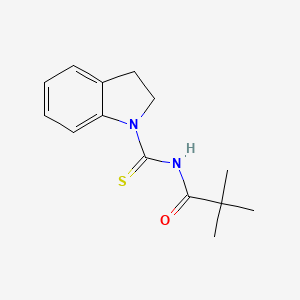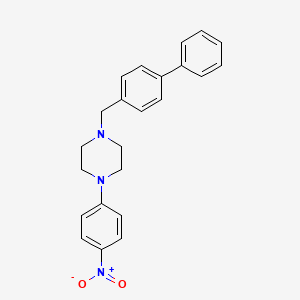
N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide, also known as HPMN, is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. In
Mechanism of Action
N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is selectively activated in hypoxic tumor cells by a nitroreductase enzyme, which reduces the nitro group on the imidazole ring to form a highly reactive intermediate. This intermediate then reacts with cellular components, leading to the generation of toxic metabolites and eventual cell death.
Biochemical and physiological effects:
Studies have shown that N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is well-tolerated in animal models and has a low toxicity profile. N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to induce apoptosis in hypoxic tumor cells, leading to tumor regression. Additionally, N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide in lab experiments is its selectivity for hypoxic tumor cells, making it a promising candidate for cancer treatment. However, N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has a short half-life, which may limit its effectiveness in vivo. Additionally, N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide requires the presence of a nitroreductase enzyme to be activated, which may limit its effectiveness in certain tumor types.
Future Directions
For N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide research include the development of more efficient synthesis methods to increase yield and purity. Additionally, researchers are exploring ways to increase the half-life of N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide in vivo, potentially through the use of prodrugs or nanoparticle delivery systems. Further studies are also needed to determine the efficacy of N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide in combination with other cancer treatments.
Synthesis Methods
N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-nitroimidazole with 3-chloro-1,2-propanediol in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide.
Scientific Research Applications
N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been studied for its potential use in cancer treatment due to its ability to selectively target hypoxic tumor cells. Hypoxic tumor cells are resistant to traditional chemotherapy and radiation therapy, making them difficult to treat. N-(3-hydroxypropyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide works by generating toxic metabolites in hypoxic tumor cells, leading to cell death.
properties
IUPAC Name |
N-(3-hydroxypropyl)-3-methyl-5-nitroimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-11-5-10-7(12(15)16)6(11)8(14)9-3-2-4-13/h5,13H,2-4H2,1H3,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMDYZYGUDRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-methylenebis{3-[3-(dimethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5173898.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5173912.png)
![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5173924.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)


![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)
